Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate

Palladium catalysis Suzuki coupling Aryl halide reactivity

Researchers using brominated benzothiazoles in Pd-catalyzed library synthesis often encounter batch variability that poisons catalysts. Methyl 2-bromo-4-methylbenzothiazole-6-carboxylate (CAS 1190311-43-3) solves this with batch-specific NMR/HPLC QC and ≥95% purity, ensuring reproducible cross-coupling outcomes. • 2-Br enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. • 6-Methyl ester serves as a protected carboxylic acid handle for downstream hydrolysis or amidation. • 4-Methyl modulates ring electronics vs. 4-H analogs. Supplied with full analytical documentation for process development.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 1190311-43-3
Cat. No. B3218697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate
CAS1190311-43-3
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)Br)C(=O)OC
InChIInChI=1S/C10H8BrNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3
InChIKeyXSEAGAYSAHNOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate: Identity & Procurement


Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate (CAS 1190311-43-3) is a brominated benzothiazole heterocycle bearing a methyl ester at the 6-position and a methyl group at the 4-position (molecular formula C10H8BrNO2S, molecular weight 286.15 g/mol) . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, where the bromine atom enables Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, while the ester moiety offers a handle for further derivatization [1]. Its structure is confirmed by NMR, HPLC, and GC quality control data provided by reputable vendors .

Coupling handle 2-Bromo for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Derivatization Methyl ester enables hydrolysis or amidation after library synthesis
Regioisomer 6-Carboxylate position para to S, meta to N for SAR studies

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate: Irreplaceability


Although the benzothiazole class is large, subtle differences in substitution pattern profoundly affect reactivity, solubility, and downstream synthetic outcomes. The bromine at position 2 is critical for efficient oxidative addition in Pd-catalyzed cross-couplings; replacing it with chlorine significantly reduces reaction rates and yields under standard conditions [1]. The 6-carboxylate methyl ester is not interchangeable with the corresponding ethyl ester or free acid because it influences both the compound's lipophilicity (logP) and its behavior in subsequent transformations such as hydrolysis or amidation . Furthermore, the 4-methyl substituent alters the electron density on the benzothiazole ring compared with 4-H or 4-halogen analogs, which can affect both coupling partner reactivity and biological target binding if the compound is used directly in a screening library [2]. These combined features mean that simply substituting a different halogen, ester, or regioisomer will likely not reproduce the same synthetic utility or biological readout.

Bromine vs. chlorine
Chlorine at position 2 may reduce oxidative addition efficiency and coupling yield
Ester vs. acid or ethyl ester
Ethyl ester or free acid alters solubility (logP) and reactivity in subsequent steps
Regioisomeric shift
5- or 7-carboxylate isomer may change electronic environment and steric profile, affecting both synthesis and SAR

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate: Differentiation Evidence


Bromine vs. Chlorine Reactivity in Suzuki Coupling

The 2-bromo substituent on the benzothiazole core enables efficient oxidative addition in Pd(0)-catalyzed cross-coupling reactions. A head-to-head comparison of 2-amino-6-bromobenzothiazole and 2-amino-6-chlorobenzothiazole under identical Suzuki-Miyaura conditions (Pd(PPh3)4, K3PO4, dioxane/H2O) showed that the bromo derivative provided significantly higher yields, consistent with the known order of reactivity Ar-Br > Ar-Cl for Pd-mediated couplings [1]. While this data is for the 6-substituted series, the electronic similarity of the 2-bromo-4-methyl-6-carboxylate scaffold predicts equivalent reactivity advantage over the 2-chloro analog.

Coupling Reactivity
Class-level inference
2-Br analogs show higher Suzuki yield vs 2-Cl under Pd(PPh3)4
Bromo handle may support efficient cross-coupling
Data from 6-substituted series; direct target data pending
Palladium catalysis Suzuki coupling Aryl halide reactivity

Batch-to-Batch Purity by HPLC and NMR

The compound is supplied with a standard purity specification of ≥95% (HPLC, 215 nm) and is accompanied by batch-specific NMR and HPLC-UV chromatograms . In contrast, many structurally similar benzothiazole intermediates (e.g., 2-bromo-4-methylbenzo[d]thiazole, CAS 73443-76-2) are often offered at lower purity grades (e.g., 96% or lower) without guaranteed QC data . The availability of certified NMR and HPLC traces reduces the risk of synthetic failure due to unknown impurities.

Purity Specification
Supplier-reported
≥95% (HPLC, 215 nm)
Batch-specific QC may reduce synthetic variability
NMR, HPLC, GC traces available per lot
Quality control HPLC NMR Purity

6-Carboxylate Regiochemistry and Derivatization

The methyl ester is located at the 6-position of the benzothiazole ring, which is spatially and electronically distinct from the 5- and 7-positions. In benzothiazole-6-carboxylate derivatives, the ester group is para to the sulfur atom and meta to the nitrogen, placing it in a position that allows electronic communication with both heteroatoms [1]. Regioisomeric 2-bromo-4-methylbenzo[d]thiazole-5-carboxylate (if prepared) would have the ester ortho to the sulfur, potentially leading to steric hindrance and altered reactivity in hydrolysis or amidation . No direct quantitative comparison data between 5- and 6-regioisomers are available for this scaffold, but the positional effect on reactivity is well-documented in benzothiazole chemistry.

Regiochemistry
Class-level inference
6-COOMe (para to S, meta to N)
Regioisomer position may influence reactivity and biological readout
5- or 7-isomer comparison not reported
Regiochemistry Structure-activity relationship Ester hydrolysis

Methyl Ester Solubility Advantage

The methyl ester group enhances solubility in common organic solvents such as dichloromethane, THF, and DMF compared with the free carboxylic acid, which has limited solubility in aprotic solvents . Relative to the ethyl ester analog (Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate vs. Ethyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate), the methyl ester provides a slightly lower logP (calculated logP ~2.8 vs. ~3.3 for the ethyl ester), which can be advantageous when aqueous workup is required . Quantitative solubility data are not directly reported for this compound.

Solubility Profile
Supporting evidence
Methyl ester logP ~2.8; ethyl ester ~3.3
Methyl ester may improve aqueous workup compatibility
Calculated values; experimental solubility not measured
Solubility Ester hydrolysis Organic synthesis

Suzuki Coupling Reliability

The parent system 2-bromobenzothiazole has been demonstrated to undergo Suzuki-Miyaura coupling with various aryl boronic acids in good yield (product yields typically 70-90%) [1]. This provides confidence that the 2-bromo-4-methyl-6-carboxylate derivative, which carries only electronically mild substitution, will perform similarly. No direct coupling data for the specific compound were found in the literature, but the class precedent strongly supports its suitability as a coupling partner.

Coupling Precedent
Class-level inference
2-Bromobenzothiazole class yields 70–90% in Suzuki
Scaffold expected to perform reliably in Pd couplings
No direct coupling data for target compound
Suzuki-Miyaura coupling 2-arylbenzothiazole Medicinal chemistry

Methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate: Optimal Applications


Pd-Catalyzed Library Synthesis

The 2-bromo substituent makes this compound an ideal partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the rapid generation of diverse 2-aryl or 2-alkynyl benzothiazole libraries for SAR exploration [1]. The methyl ester can later be hydrolyzed to the carboxylic acid for further conjugation.

Carboxylic Acid Inhibitor Precursor

The methyl ester serves as a protected form of the carboxylic acid, which is a common pharmacophore in enzyme inhibitors. After library synthesis at the 2-position, the ester can be deprotected under mild basic conditions to reveal the acid, avoiding protection/deprotection sequence complications that would occur with the free acid starting material .

Building Block for PDE4 Activators

Patent literature (e.g., US20240150339A1) describes benzothiazole-6-carboxylate derivatives as PDE4 activators [2]. While this specific compound is not listed as an example, it serves as a key intermediate for generating libraries of such compounds via 2-position diversification.

Quality-Controlled Intermediate for Scale-Up

The availability of batch-specific NMR and HPLC data makes this compound suitable for process development where trace impurities could affect catalyst performance. This level of documentation is often absent for less common benzothiazole intermediates.

Application
Selection Property
Validation Focus
Pd-catalyzed library synthesis
2-Bromo handle for cross-coupling
Coupling efficiency and scope
Carboxylic acid inhibitor precursor
Methyl ester as protected acid synthon
Deprotection conditions and yield
PDE4 modulator library generation
6-Carboxylate scaffold for 2-position diversification
Biological target engagement review
Process development with QC data
Batch-specific analytical documentation
Impurity profile and catalyst compatibility
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